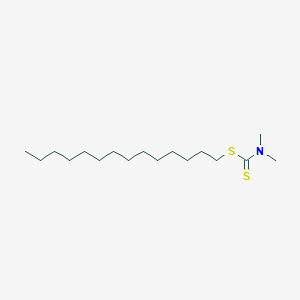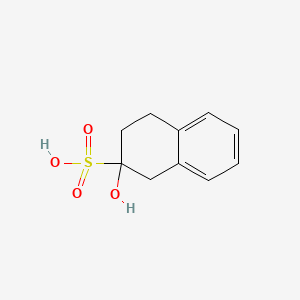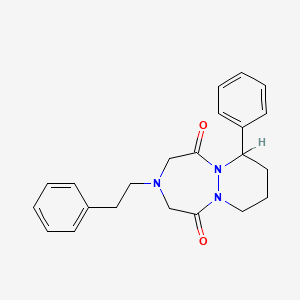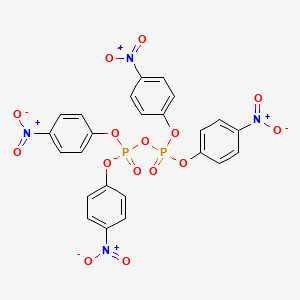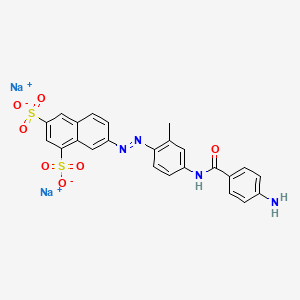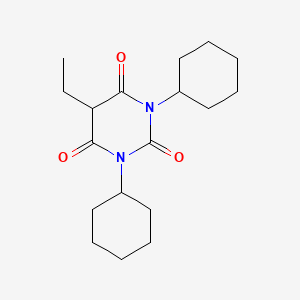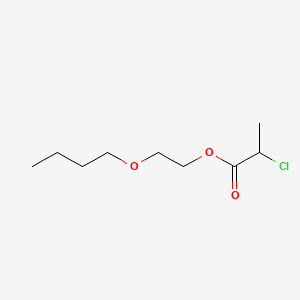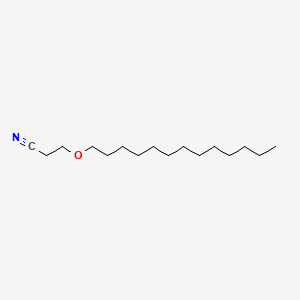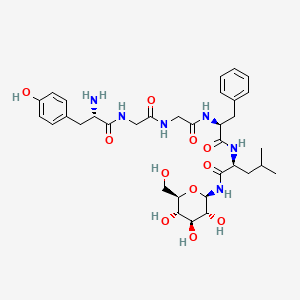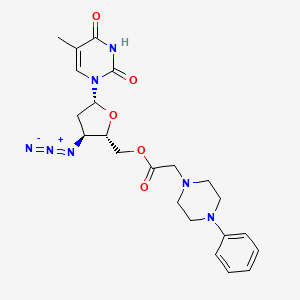
5'-(4-Phenylpiperazine-1-acetyl)-3'-azido-3'-deoxythymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine is a synthetic compound that combines the structural features of piperazine, azido, and deoxythymidine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine typically involves multiple steps:
Acetylation: The starting material, 3’-azido-3’-deoxythymidine, is acetylated using acetic anhydride in the presence of a base such as pyridine.
Piperazine Derivatization: The acetylated product is then reacted with 4-phenylpiperazine under reflux conditions in an appropriate solvent like dichloromethane.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and scalable reaction conditions.
化学反应分析
Types of Reactions
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various acylated derivatives depending on the acylating agent used.
科学研究应用
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Potential use in the development of pharmaceuticals and diagnostic agents.
作用机制
The mechanism of action of 5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target viral enzymes or cancer cell-specific proteins.
Pathways Involved: It may inhibit viral replication or induce apoptosis in cancer cells through various biochemical pathways.
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine: A known antiviral agent.
4-Phenylpiperazine derivatives: Compounds with various pharmacological activities.
Uniqueness
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine is unique due to its combined structural features, which may confer enhanced biological activity and specificity compared to its individual components.
属性
CAS 编号 |
125762-96-1 |
|---|---|
分子式 |
C22H27N7O5 |
分子量 |
469.5 g/mol |
IUPAC 名称 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-(4-phenylpiperazin-1-yl)acetate |
InChI |
InChI=1S/C22H27N7O5/c1-15-12-29(22(32)24-21(15)31)19-11-17(25-26-23)18(34-19)14-33-20(30)13-27-7-9-28(10-8-27)16-5-3-2-4-6-16/h2-6,12,17-19H,7-11,13-14H2,1H3,(H,24,31,32)/t17-,18+,19+/m0/s1 |
InChI 键 |
PCEJWNGSDRSKAK-IPMKNSEASA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)CN3CCN(CC3)C4=CC=CC=C4)N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CN3CCN(CC3)C4=CC=CC=C4)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




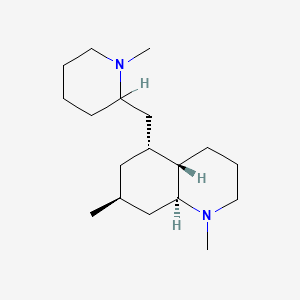
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
